molecular formula C11H15NO4 B193590 3-(3,4-Dimethoxyphenyl)-L-alanine CAS No. 32161-30-1

3-(3,4-Dimethoxyphenyl)-L-alanine

Cat. No.: B193590
CAS No.: 32161-30-1
M. Wt: 225.24 g/mol
InChI Key: VWTFNYVAFGYEKI-QMMMGPOBSA-N
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Mechanism of Action

Target of Action

3,4-Dimethoxy-L-phenylalanine, also known as (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid, is a derivative of L-tyrosine . The primary target of this compound is the enzyme Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions.

Mode of Action

The compound interacts with PAL by acting as a substrate for the enzyme . It undergoes a reaction catalyzed by PAL, resulting in the formation of highly valuable di-substituted products . The interaction of 3,4-Dimethoxy-L-phenylalanine with PAL has been enhanced through protein engineering and saturation mutagenesis, leading to improved activity of the enzyme towards this compound .

Biochemical Pathways

The action of 3,4-Dimethoxy-L-phenylalanine primarily affects the phenylpropanoid biosynthesis pathway. This pathway is responsible for the production of a wide range of compounds, including flavonoids, coumarins, and lignins, which play vital roles in plant growth, development, and defense .

Result of Action

The action of 3,4-Dimethoxy-L-phenylalanine results in the production of di-substituted products, such as the L-DOPA precursor 3,4-dimethoxy-L-phenylalanine or the 3-bromo-4-methoxy-phenylalanine . These products have potential applications in various fields, including pharmaceuticals and biotechnology .

Action Environment

The action, efficacy, and stability of 3,4-Dimethoxy-L-phenylalanine can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxy or halogenated phenylalanine derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(3,4-Dimethoxyphenyl)-L-alanine is unique due to its specific methoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for studying enzyme specificity and for use in synthetic organic chemistry .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFNYVAFGYEKI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185947
Record name 3,4-Dimethoxyphenylalanine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32161-30-1
Record name 3-Methoxy-O-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32161-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenylalanine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-(3,4-Dimethoxyphenyl)Propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIMETHOXYPHENYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC6UEI64EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dimethoxy-L-phenylalanine interact with Loktanella atrilutea Aromatic Ammonia-Lyase (LaAAL)?

A1: Research indicates that 3,4-Dimethoxy-L-phenylalanine serves as a notably efficient substrate for LaAAL. [] This enzyme, categorized as a tyrosine ammonia-lyase (TAL), demonstrates unusual substrate specificity, showing reduced activity with typical AAL substrates like L-Phenylalanine, L-Tyrosine, and L-Histidine. The study suggests that the unique catalytic properties of LaAAL, possibly influenced by the steric interactions within its active site, contribute to its preference for 3,4-Dimethoxy-L-phenylalanine. []

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